5-Bromo-2-(pyridin-2-yloxy)-pyrimidine
Overview
Description
5-Bromo-2-(pyridin-2-yloxy)-pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a pyridin-2-yloxy group at the 2-position
Preparation Methods
The synthesis of 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core and the pyridin-2-yloxy group.
Bromination: The bromination of the pyrimidine ring is achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the 5-position.
Coupling Reaction: The pyridin-2-yloxy group is introduced via a coupling reaction, often employing palladium-catalyzed cross-coupling techniques such as the Suzuki-Miyaura coupling.
Industrial production methods may involve optimizing these steps to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and environmentally benign reagents to minimize waste and improve scalability .
Chemical Reactions Analysis
5-Bromo-2-(pyridin-2-yloxy)-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring or the pyridin-2-yloxy group.
Coupling Reactions: The pyridin-2-yloxy group can engage in further coupling reactions, expanding the molecular complexity and functionality of the compound.
Common reagents used in these reactions include palladium catalysts, brominating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
5-Bromo-2-(pyridin-2-yloxy)-pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.
Material Science: Its unique structural properties make it suitable for the design of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yloxy group can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine include other pyrimidine derivatives with different substituents at the 5-position or variations in the pyridin-2-yloxy group. These compounds may exhibit different chemical reactivity and biological activity, highlighting the unique properties of this compound .
Some similar compounds include:
- 5-Bromo-2-chloropyridine
- 5-Bromo-2-fluoropyridine
- 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid .
Properties
IUPAC Name |
5-bromo-2-pyridin-2-yloxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-7-5-12-9(13-6-7)14-8-3-1-2-4-11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIDUMKARNVCQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650605 | |
Record name | 5-Bromo-2-[(pyridin-2-yl)oxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-05-7 | |
Record name | 5-Bromo-2-(2-pyridinyloxy)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017789-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-[(pyridin-2-yl)oxy]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.